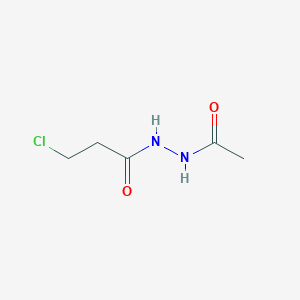
Piperidin-1-yl(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Piperidin-1-yl(thiophen-3-yl)methanone” is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity
Piperidin-1-yl(thiophen-3-yl)methanone derivatives have demonstrated significant enzyme inhibitory activities. Specifically, certain derivatives have been identified as potent inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with molecular docking studies revealing significant interactions at the enzyme active sites (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
Several derivatives of this compound have shown promise in anticancer research. Compounds have been synthesized that inhibit the growth of human leukemia cells at low concentrations, suggesting their potential as antileukemic agents (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Structural and Molecular Analysis
The molecular structure, stability, and intermolecular interactions of this compound derivatives have been extensively studied. Techniques like X-ray diffraction, Hirshfeld surface analysis, and spectroscopic techniques are employed to understand the compound's characteristics, which is crucial for developing new pharmaceutical applications (Prasad et al., 2018).
Synthesis and Optimization
Research has focused on developing efficient synthetic methods for this compound and its derivatives. This includes the exploration of various starting materials and processes to improve yield and purity, which is vital for practical applications (Zheng Rui, 2010).
Neuroprotective and Antimicrobial Activities
These compounds have shown potential in neuroprotective and antimicrobial applications. Certain derivatives have exhibited neuroprotective effects against cell death and antimicrobial activity against pathogenic strains, indicating their potential for treating neurological disorders and infections (Zhong et al., 2020; Mallesha & Mohana, 2014).
Insecticidal Applications
This compound derivatives have been evaluated for their insecticidal activities, with some showing significant lethal rates against pests like armyworms, suggesting their potential as novel insecticides (Ding et al., 2019).
Zukünftige Richtungen
Piperidine derivatives are being utilized in different therapeutic applications, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
piperidin-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQSCIOXQVQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
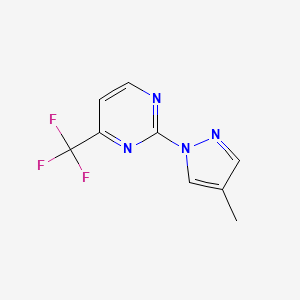
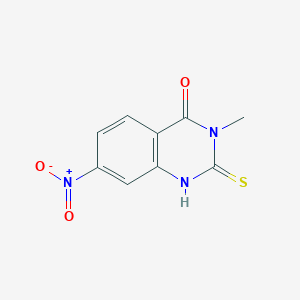
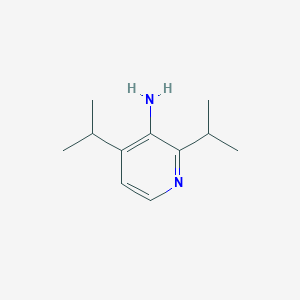

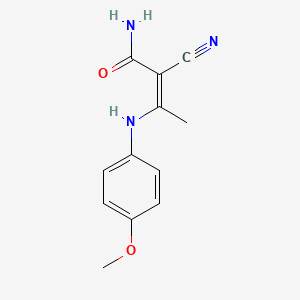

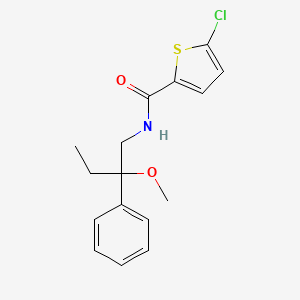
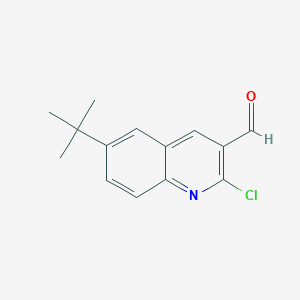
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
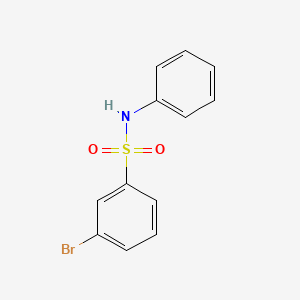
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
